![molecular formula C12H17F2N5 B11736467 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736467.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(2,2-二氟乙基)-1H-吡唑-4-基]甲基}[(1-乙基-1H-吡唑-3-基)甲基]胺是一种合成有机化合物,属于吡唑类衍生物。
准备方法
合成路线和反应条件
{[1-(2,2-二氟乙基)-1H-吡唑-4-基]甲基}[(1-乙基-1H-吡唑-3-基)甲基]胺的合成通常包括以下步骤:
吡唑环的形成: 吡唑环可以通过肼与 1,3-二酮在酸性或碱性条件下反应合成。
二氟乙基的引入: 二氟乙基可以通过使用适当的二氟乙基化试剂进行亲核取代反应引入。
吡唑环的偶联: 两个吡唑环通过使用还原胺化或其他合适的偶联反应通过甲胺连接体偶联。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以确保高收率和纯度。 这可能包括使用先进的催化体系、连续流动反应器和其他现代化学工程技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在吡唑环上,导致形成各种氧化的衍生物。
还原: 还原反应可以针对二氟乙基或吡唑环,导致形成还原的类似物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 常用的还原剂包括氢化铝锂、硼氢化钠和在催化剂存在下的氢气。
取代: 在适当的条件下,可以使用卤代烷、酰氯和磺酰氯等试剂。
主要产物
从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化或酮衍生物,而取代反应可以引入各种烷基、酰基或磺酰基。
科学研究应用
化学
在化学中,{[1-(2,2-二氟乙基)-1H-吡唑-4-基]甲基}[(1-乙基-1H-吡唑-3-基)甲基]胺被用作合成更复杂分子的构建块。 其独特的结构允许探索新的化学反应性和开发新的合成方法。
生物学
在生物学研究中,这种化合物可能被研究其作为生物活性分子的潜力。 其结构特征表明它可以与各种生物靶标相互作用,使其成为药物发现和开发的候选者。
医药
在药物化学中,{[1-(2,2-二氟乙基)-1H-吡唑-4-基]甲基}[(1-乙基-1H-吡唑-3-基)甲基]胺可以探索其潜在的治疗应用。 它与特定分子靶标相互作用的能力可以导致开发用于治疗各种疾病的新药。
工业
在工业领域,由于其独特的化学性质,这种化合物可能在开发新材料(如聚合物和涂层)中找到应用。
作用机制
{[1-(2,2-二氟乙基)-1H-吡唑-4-基]甲基}[(1-乙基-1H-吡唑-3-基)甲基]胺的作用机制涉及它与特定分子靶标的相互作用。 这些靶标可能包括酶、受体或其他蛋白质,导致其活性的调节。 涉及的具体途径取决于具体的应用和化合物使用的生物学环境。
相似化合物的比较
类似化合物
- {[1-(2,2-二氟乙基)-1H-吡唑-4-基]甲基}[(1-甲基-1H-吡唑-3-基)甲基]胺
- {[1-(2,2-二氟乙基)-1H-吡唑-4-基]甲基}[(1-丙基-1H-吡唑-3-基)甲基]胺
- {[1-(2,2-二氟乙基)-1H-吡唑-4-基]甲基}[(1-丁基-1H-吡唑-3-基)甲基]胺
独特性
{[1-(2,2-二氟乙基)-1H-吡唑-4-基]甲基}[(1-乙基-1H-吡唑-3-基)甲基]胺的独特性在于其官能团和结构特征的特定组合。 吡唑环上同时存在二氟乙基和乙基,以及甲胺连接体,赋予了独特的化学和生物学特性,使其有别于类似的化合物。
属性
分子式 |
C12H17F2N5 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-2-18-4-3-11(17-18)7-15-5-10-6-16-19(8-10)9-12(13)14/h3-4,6,8,12,15H,2,5,7,9H2,1H3 |
InChI 键 |
QUYILNLCNADYCQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=N1)CNCC2=CN(N=C2)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


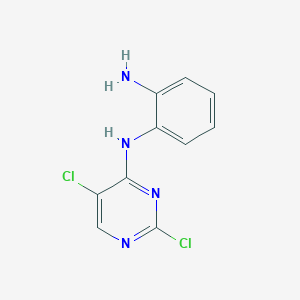
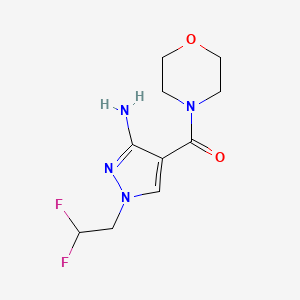
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736395.png)
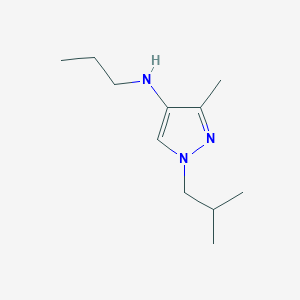
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736401.png)
![2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11736402.png)
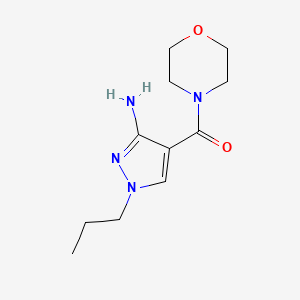
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736431.png)
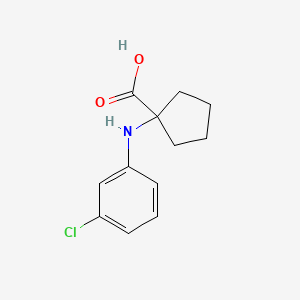
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736439.png)
![(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736444.png)
![{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736452.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736454.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736462.png)
